molecular formula C17H12N4O3S B2697608 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 865286-16-4

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2697608
CAS RN: 865286-16-4
M. Wt: 352.37
InChI Key: HQUYCZGIBDWEDS-UHFFFAOYSA-N
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Description

“N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring and a benzo[d]thiazole moiety . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of methoxyphenyl thiazole carboxamide derivatives . The synthesized compounds are characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of similar compounds is evaluated using density functional theory (DFT) analysis, which involves calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antidiabetic Activity

A series of compounds including derivatives related to the mentioned compound were synthesized and evaluated for their in vitro antidiabetic activity . They were tested using the α-amylase inhibition assay, highlighting potential applications in antidiabetic drug development (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Nematocidal Activity

Novel derivatives containing 1,3,4-thiadiazole amide groups demonstrated significant nematocidal activities against Bursaphelenchus xylophilus, offering insights into new potential nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Evaluation

Derivatives of the compound showed moderate to excellent anticancer activity against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Anti-Inflammatory and Analgesic Agents

Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain precursors demonstrated anti-inflammatory and analgesic properties. This research opens new avenues for the development of drugs targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemotherapeutic Agents

A study highlighted the synthesis and evaluation of hydrazide and oxadiazole derivatives as chemotherapeutic agents , showing promising cytotoxic and antimicrobial activity. This suggests their potential in developing treatments for cancer and infections (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of novel series of methoxyphenyl thiazole carboxamide derivatives and evaluation of their COX suppressant and cytotoxic properties . Further studies could also focus on their potential applications in treating various diseases.

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-23-13-5-3-2-4-11(13)16-20-21-17(24-16)19-15(22)10-6-7-12-14(8-10)25-9-18-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUYCZGIBDWEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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